molecular formula C15H13ClO2 B1422233 2-[(4-Methylbenzyl)oxy]benzoyl chloride CAS No. 926025-99-2

2-[(4-Methylbenzyl)oxy]benzoyl chloride

Cat. No. B1422233
CAS RN: 926025-99-2
M. Wt: 260.71 g/mol
InChI Key: OIWSFCXGWJZNMK-UHFFFAOYSA-N
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Description

“2-[(4-Methylbenzyl)oxy]benzoyl chloride” is a specialty product used in proteomics research . It has a molecular formula of C15H13ClO2 and a molecular weight of 260.72 .

Scientific Research Applications

Solid Phase Synthesis

In a study on solid phase synthesis, N-p-Methylbenzyl benzamide was synthesized using a technique involving polystyryl-sulfonyl chloride resin. This process is significant for its efficiency in synthesizing certain compounds, showcasing the utility of benzoyl chloride derivatives in solid phase synthesis (Luo & Huang, 2004).

Selenenylation-Acylation Reactions

2-(Chloroseleno)benzoyl chloride, a related compound, demonstrates its usefulness in the selenenylation and acylation of C-H acids. This compound facilitates the formation of benzo[b]selenophen-3(2H)-ones, highlighting its role in specialized chemical synthesis (KlocKrystian et al., 2001).

Methanolysis and Synthesis

A study on methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides, which are closely related to benzoyl chlorides, provides insights into their chemical behavior and potential applications in synthetic chemistry (Jorge et al., 1981).

Synthesis of Cellulose Benzoates

Research on the synthesis of cellulose benzoates using benzoyl chlorides in ionic liquids demonstrates the versatility of benzoyl chloride derivatives in creating a range of cellulose derivatives. This has implications for material science and engineering applications (Zhang et al., 2009).

Conversion into 2-Substituted 3-Hydroxybenzo[b]selenophenes

2-(Chloroseleno)benzoyl chloride also shows potential in the synthesis of 2-substituted 3-hydroxybenzo[b]selenophenes, further demonstrating the chemical versatility of benzoyl chloride derivatives (Lisiak & Młochowski, 2009).

Future Directions

The future directions for “2-[(4-Methylbenzyl)oxy]benzoyl chloride” are not clear from the search results. Given its use in proteomics research , it’s possible that future work could involve further exploration of its properties and potential applications in this field.

properties

IUPAC Name

2-[(4-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWSFCXGWJZNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260430
Record name 2-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzyl)oxy]benzoyl chloride

CAS RN

926025-99-2
Record name 2-[(4-Methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926025-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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